7-Ethoxy-4-methoxynaphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
180630-89-1 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.252 |
IUPAC Name |
7-ethoxy-4-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C13H14O3/c1-3-16-11-4-5-12-9(7-11)6-10(14)8-13(12)15-2/h4-8,14H,3H2,1-2H3 |
InChI Key |
CNSSDNZTKVVRDG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=CC(=CC(=C2C=C1)OC)O |
Synonyms |
2-Naphthalenol,7-ethoxy-4-methoxy-(9CI) |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 7 Ethoxy 4 Methoxynaphthalen 2 Ol and Its Analogues
Elucidation of Reaction Pathways in Naphthalene (B1677914) Functionalization
The functionalization of the naphthalene core, particularly one as electron-rich as in 7-Ethoxy-4-methoxynaphthalen-2-ol, can proceed through several established reaction pathways. The specific course of a reaction is determined by the reagents, conditions, and the inherent electronic properties of the substituted naphthalene system.
Electrophilic Aromatic Substitution (SEAr): This is a fundamental pathway for modifying aromatic rings. The naphthalene core of this compound is highly activated towards electrophilic attack due to the potent electron-donating effects of the hydroxyl, methoxy (B1213986), and ethoxy substituents. These groups increase the nucleophilicity of the ring system, facilitating reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation under milder conditions than those required for unsubstituted naphthalene. The substitution pattern is governed by the directing effects of the existing groups, which strongly favor attack at the ortho and para positions. For this specific molecule, the C1, C3, C5, C6, and C8 positions are all activated, with the C3 position being particularly reactive due to synergistic activation from both the C2-hydroxyl and C4-methoxy groups.
Transition Metal-Catalyzed C-H Functionalization: In recent years, direct C-H bond activation has emerged as a powerful and atom-economical strategy for functionalizing aromatic compounds. rsc.org This approach avoids the need for pre-functionalized starting materials and often provides access to isomers that are difficult to obtain through classical SEAr reactions. nih.govresearchgate.net For analogues of this compound, a hydroxyl or alkoxy group can act as an internal directing group, coordinating to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and delivering the reactive center to a specific, often sterically accessible, C-H bond, such as the one at the C1 or C8 (peri) position. acs.orgdntb.gov.ua
Annulation and Cyclization Reactions: These pathways involve the construction of new rings onto the naphthalene framework. For instance, strategies involving the cyclization of ortho-functionalized aromatic acetylenes can be employed to build complex polycyclic systems. nih.gov Another approach involves the palladium-catalyzed reaction of an arene, acting as a benzo source, with an alkyne to construct a substituted naphthalene core through a twofold C-H activation process. nih.gov
Catalytic Roles in Directing Regioselectivity and Chemoselectivity
Catalysts play a pivotal role in controlling the outcome of reactions involving substituted naphthalenes, primarily by influencing regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts). In the context of this compound analogues, transition metal catalysis is particularly important for achieving site-selective C-H functionalization. nih.govresearchgate.net
The mechanism typically involves a directing group (DG) on the naphthalene substrate, which coordinates to the metal center. This coordination event positions the catalyst in close proximity to a specific C-H bond, facilitating its cleavage in a process like concerted metalation-deprotonation (CMD). The hydroxyl group at the C2 position of this compound, or a derivative thereof, is an excellent candidate for a directing group. It could direct functionalization to the C1 or C3 positions. Similarly, functionalization at the C8 (peri) position can be achieved using a directing group at C1. acs.org
The choice of metal, ligands, and additives is crucial for both reactivity and selectivity. Different catalytic systems can steer the reaction to different positions on the naphthalene ring, sometimes overriding the innate electronic preferences of the substrate.
| Catalyst/Metal | Directing Group (DG) | Reaction Type | Position Functionalized | Reference Analogue |
|---|---|---|---|---|
| [Cp*RhCl2]2 | Thiol (-SH) | C-H Activation/Cyclization | C8 (peri) | Naphthalene-1-thiol acs.org |
| [RuCl2(p-cymene)]2 | Sulfoximine | C-H Olefination | C5 (remote) | 1-Sulfoximinylnaphthalene rsc.org |
| Pd(OAc)2 | Carboxylic Acid | C-H Benzocyclization | Site-selective | Naphthoic Acids dntb.gov.ua |
| Pd(IV) Complexes | None (Arene as source) | Annulation with Alkynes | Multiple | Benzene/Triphenylphosphine nih.gov |
Analysis of Free Radical and Ionic Mechanisms in Naphthalene Transformations
Beyond the common two-electron pathways, reactions involving naphthalene analogues can also proceed through one-electron processes, involving either radical or ionic intermediates.
Ionic Mechanisms: The quintessential ionic mechanism is that of electrophilic aromatic substitution (SEAr). wikipedia.orgslideshare.net The reaction is initiated by the attack of the π-electron system of the naphthalene ring on an electrophile (E+). This step is typically rate-determining and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgwordpress.com In the case of this compound, the positive charge in this intermediate can be effectively delocalized onto the oxygen atoms of the hydroxyl and alkoxy groups, greatly stabilizing the intermediate and accelerating the reaction. The stability of the arenium ion intermediate determines the regioselectivity, with attack at positions that allow for more stable resonance structures being favored. libretexts.orgyoutube.com The mechanism concludes with a rapid deprotonation step to restore the aromaticity of the naphthalene ring.
Free Radical Mechanisms: Naphthalene and its electron-rich derivatives can undergo single-electron transfer (SET) reactions to form radical ions.
Radical Cations: Oxidation with a potent one-electron oxidant can remove an electron from the π-system to form a naphthalene radical cation. acs.orgacs.org This highly reactive species can then undergo various transformations, including nucleophilic attack or dimerization.
Radical Anions: Reduction with an alkali metal can add an electron to the lowest unoccupied molecular orbital (LUMO) to generate a radical anion. This species is a key intermediate in reactions like the Birch reduction.
Neutral Radical Reactions: The naphthalene ring can react with neutral radicals, such as the hydroxyl radical (OH•). This is a key initiation step in atmospheric oxidation processes. researchgate.netsemopenalex.org The OH radical adds to the aromatic core, forming a hydroxycyclohexadienyl-type radical, which can then react further, often with molecular oxygen, leading to a cascade of reactions that can result in the formation of naphthols and naphthoquinones. researchgate.net Furthermore, chemistry involving alkoxy radicals generated from the substituent groups can lead to intramolecular C-H abstraction via processes like 1,5-hydrogen atom transfer (1,5-HAT), enabling functionalization at sites remote from the initial radical formation. nih.gov
Impact of Substituent Effects on the Reactivity of Ethoxy and Methoxy Groups on the Naphthalene Core
The reactivity and orientation of substitution on the naphthalene core of this compound are overwhelmingly controlled by the electronic effects of its three substituents: hydroxyl (-OH), methoxy (-OCH3), and ethoxy (-OC2H5).
All three groups are powerful activating groups . They exert a dual electronic influence:
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system. This donation of electron density significantly increases the nucleophilicity of the naphthalene rings, making them much more susceptible to attack by electrophiles compared to unsubstituted naphthalene. wikipedia.org This effect is dominant.
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. However, for these groups, the +R effect far outweighs the -I effect, leading to net activation of the ring.
These activating groups are also ortho-, para-directors . They increase the electron density most significantly at the positions ortho and para to themselves, thereby directing incoming electrophiles to these sites.
The C2-OH group directs to C1 (ortho) and C3 (ortho).
The C4-OMe group directs to C3 (ortho) and C5 (para).
The C7-OEt group directs to C6 (ortho) and C8 (ortho).
The combination of these effects leads to a predictable pattern of reactivity. The C3 position is synergistically activated by two powerful groups (C2-OH and C4-OMe), making it a highly probable site for electrophilic substitution. The C1 and C5 positions are also strongly activated. On the other ring, the C6 and C8 positions are activated by the C7-ethoxy group. The study of substituent effects in naphthalene systems is more complex than in benzene, but the fundamental principles of resonance and induction remain the primary drivers of reactivity and selectivity. researchgate.netnih.gov
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|---|
| -OH (Hydroxyl) | C2 | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para (to C1, C3) |
| -OCH3 (Methoxy) | C4 | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para (to C3, C5) |
| -OC2H5 (Ethoxy) | C7 | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para (to C6, C8) |
Advanced Spectroscopic and Structural Characterization of 7 Ethoxy 4 Methoxynaphthalen 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 7-Ethoxy-4-methoxynaphthalen-2-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
High-resolution 1D NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to be consistent with its structure.
2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further clarity by revealing correlations between different nuclei.
COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the naphthalene (B1677914) ring system and the ethoxy group.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire carbon skeleton and confirming the positions of the ethoxy, methoxy (B1213986), and hydroxyl groups on the naphthalene core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 | ~ 6.8 | ~ 105 |
| C2-OH | ~ 5.0 (broad) | ~ 155 |
| H3 | ~ 7.0 | ~ 102 |
| C4-OCH₃ | 3.9 | ~ 158 |
| H5 | ~ 8.0 | ~ 128 |
| H6 | ~ 7.2 | ~ 120 |
| C7-OCH₂CH₃ | 4.1 (q) | ~ 157 |
| H8 | ~ 7.1 | ~ 108 |
| OCH₂CH₃ | 1.5 (t) | ~ 64 |
| OCH₂CH₃ | - | ~ 15 |
| OCH₃ | - | ~ 55 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The choice of deuterated solvents is critical in NMR spectroscopy to avoid strong solvent signals that can obscure the signals of the analyte. alfa-chemistry.comsigmaaldrich.com Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. sigmaaldrich.com The selection of a particular solvent can sometimes influence the chemical shifts of labile protons, such as the hydroxyl proton in this compound, and can even be used to resolve overlapping signals. researchgate.net For instance, changing the NMR solvent can be a useful strategy to resolve deceptively simple spectra. researchgate.net
Isotopic labeling, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ¹⁵N), is a powerful tool for more complex structural and mechanistic studies. sigmaaldrich.comwhiterose.ac.uk For a naphthalene derivative, selective ¹³C labeling could be used to enhance the signals of specific carbon atoms or to trace metabolic pathways if the compound were studied in a biological system. nih.govnih.gov While not routinely used for basic structural elucidation of a small molecule like this compound, it is an invaluable technique for more advanced research, such as studying protein-ligand interactions or elucidating biosynthetic pathways. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the alkyl groups of the ethoxy and methoxy substituents would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1500-1600 cm⁻¹ region. Strong C-O stretching bands for the ether linkages would be observed in the 1000-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum.
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ in the mass spectrum would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group from the ethoxy substituent, the loss of a methyl group from the methoxy substituent, and cleavages of the naphthalene ring.
Electronic Spectroscopy: UV-Vis and Fluorescence for Conjugation and Electronic Transitions
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule, particularly the conjugated π-electron system.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the naphthalene chromophore. The positions and intensities of these bands are influenced by the auxochromic effects of the hydroxyl, methoxy, and ethoxy substituents, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.
If this compound is fluorescent, its fluorescence spectrum would show an emission band at a longer wavelength than its absorption maximum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment, such as the polarity of the solvent.
Solid-State Structure Determination: X-ray Crystallography and Micro-electron Diffraction Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.ua If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide accurate bond lengths, bond angles, and torsion angles. This information confirms the connectivity established by NMR and reveals the molecule's conformation in the solid state. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. For a related compound, 7-Methoxy-2-naphthol, the crystal structure has been determined, providing a reference for the expected solid-state behavior of similar naphthalene derivatives. nih.gov
Micro-electron diffraction (MicroED) is an emerging technique that can determine crystal structures from nanocrystals that are too small for conventional X-ray crystallography. This method would be a valuable alternative if growing sufficiently large single crystals of this compound proves to be challenging.
Table 2: Summary of Spectroscopic and Crystallographic Techniques
| Technique | Information Obtained |
|---|---|
| 1D & 2D NMR | Atomic connectivity, chemical environment of atoms |
| IR & Raman | Functional groups, molecular vibrations |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |
| UV-Vis & Fluorescence | Conjugated system, electronic transitions |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, intermolecular interactions |
Theoretical and Computational Chemistry of 7 Ethoxy 4 Methoxynaphthalen 2 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the electronic structure and optimizing the molecular geometry of organic compounds like 7-Ethoxy-4-methoxynaphthalen-2-ol. umn.edunithecs.ac.za DFT methods calculate the electron density of a molecule to determine its energy and other properties. The geometry optimization process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. This provides crucial data on bond lengths, bond angles, and dihedral angles.
For substituted naphthalenes, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G+(d,p), can accurately predict these geometric parameters. nih.govresearchgate.net The optimization process reveals how the ethoxy, methoxy (B1213986), and hydroxyl substituents influence the planarity and bond lengths of the naphthalene (B1677914) core. For instance, in related 1,8-disubstituted naphthol derivatives, DFT calculations have shown that intramolecular interactions can influence the geometry and electronic properties. beilstein-journals.org The calculated charge distribution from Natural Bond Orbital (NBO) analysis can further elucidate the electronic effects of the substituents, highlighting regions of high or low electron density which are key to understanding the molecule's reactivity. bohrium.com
Table 1: Representative Calculated Geometric Parameters for a Substituted Naphthalene Analog The following data is for a representative substituted naphthalene and is intended to be illustrative of the type of information obtained from DFT calculations.
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-C (aromatic) | 1.37 - 1.43 |
| C-O (methoxy) | ~1.36 |
| C-O (ethoxy) | ~1.37 |
| C-O (hydroxyl) | ~1.36 |
| C-C-C (ring angle) | 118 - 122 |
| C-O-C (ether angle) | ~118 |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Theoretical methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while methods like Gauge-Including Atomic Orbital (GIAO) are employed to predict NMR chemical shifts. nih.govnih.gov For IR and Raman spectra, vibrational frequencies are calculated from the optimized geometry, which, after appropriate scaling, can be compared with experimental data to assign vibrational modes. ethz.ch
For a molecule like this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. nih.govyoutube.com The accuracy of these predictions can be high, especially when the computational method accounts for solvent effects. researchgate.net Similarly, the calculation of IR vibrational frequencies helps in understanding the characteristic stretches and bends associated with the functional groups (O-H, C-O, C-H, and the aromatic ring). Studies on related substituted naphthalenes have demonstrated a good correlation between calculated and experimental spectroscopic data. bohrium.comresearchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Naphthalene Derivative This table presents a typical comparison for a substituted naphthalene to demonstrate the utility of computational prediction.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | 128.5 | 128.2 |
| C2 | 115.8 | 116.6 |
| C3 | 129.2 | 129.5 |
| C4 | 126.7 | 126.1 |
| C5 | 124.9 | 125.8 |
| C6 | 127.3 | 127.0 |
| C7 | 155.0 | 150.4 |
| C8 | 121.5 | 121.6 |
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms by simulating reaction pathways and locating transition states. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, calculate activation energies, and characterize the structure of high-energy transition states. umn.edu
For a substituted naphthol like this compound, this could involve studying reactions such as electrophilic aromatic substitution, oxidation of the phenol (B47542) group, or ether cleavage. DFT calculations can determine the regioselectivity of reactions by comparing the activation barriers for substitution at different positions on the naphthalene ring. For example, in the synthesis of chiral tetraarylmethanes from 2-naphthol-based tertiary alcohols, DFT calculations were used to understand the origin of stereoselectivity in 1,8-conjugate addition reactions. nih.gov These simulations provide insights that are crucial for designing new synthetic routes and optimizing reaction conditions.
Conformational Analysis and Intermolecular Interaction Studies
The biological activity and physical properties of a flexible molecule like this compound are often dictated by its preferred conformation. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. Computational methods can map the potential energy surface as a function of the rotation around single bonds, such as the C-O bonds of the ethoxy and methoxy groups. bg.ac.rs
Studies on peri-substituted acylnaphthalenes have used dynamic NMR and computational methods to determine the rotational barriers of the substituents. acs.org For this compound, a key aspect would be to analyze the orientation of the ethoxy and methoxy groups relative to the naphthalene plane. The relative energies of different conformers can reveal the most stable arrangement and the energy required to interconvert between them. Furthermore, these studies can shed light on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or anion-π interactions, which have been shown to be significant in similar naphthalene systems. beilstein-journals.org
Table 3: Representative Calculated Rotational Barriers for a Substituted Naphthalene Analog The data below is for a related peri-substituted naphthalene and serves as an example of what can be determined through conformational analysis.
| Rotation Around Bond | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Naphthyl-C(O)R | 9.5 - 13.2 |
| Naphthyl-Phenyl | ~15.9 |
Advanced Applications of Naphthalenol Derivatives in Materials Science
Role in the Synthesis of Specialty Materials, such as Polymers and Dyes
The chemical structure of 7-Ethoxy-4-methoxynaphthalen-2-ol makes it a valuable building block, or monomer, for the synthesis of specialty polymers. The hydroxyl (-OH) group on the naphthalene (B1677914) ring can be readily polymerized with other monomers to create polyesters, polyethers, and polycarbonates. The presence of the bulky and rigid naphthalene unit within the polymer backbone can impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific optical characteristics.
Similarly, in the realm of synthetic dyes, the naphthalenol scaffold serves as a chromophore, the part of a molecule responsible for its color. The ethoxy and methoxy (B1213986) substituents act as auxochromes, which can modify the intensity and wavelength of the absorbed and emitted light. By chemically modifying these groups or introducing other functional moieties to the naphthalene ring, a wide array of dyes with specific colors and properties can be synthesized for applications ranging from textiles to advanced optical recording media.
Development of Fluorescent Dyes and Liquid Crystalline Materials
The inherent fluorescence of the naphthalene ring system is a key feature that is exploited in the development of advanced fluorescent dyes. The electron-donating nature of the ethoxy and methoxy groups on this compound can enhance the quantum yield and modulate the emission wavelength of the molecule. Derivatives of this compound are investigated for their potential as fluorescent probes and labels in various analytical and imaging techniques.
Furthermore, the rigid, rod-like structure of the naphthalene core is a fundamental characteristic that lends itself to the design of liquid crystalline materials. By attaching long, flexible alkyl chains to the naphthalenol structure, molecules can be engineered to exhibit liquid crystalline phases, where they possess properties of both liquids and solids. These materials are crucial components in display technologies, sensors, and optical switching devices. The specific arrangement of the ethoxy and methoxy groups can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.
Incorporation of Naphthalene Scaffolds in Advanced Functional Materials
The incorporation of the this compound scaffold into more complex molecular architectures leads to the creation of advanced functional materials with a wide range of applications. For instance, its integration into the structure of organic light-emitting diodes (OLEDs) can influence the color and efficiency of the emitted light. In the field of organic electronics, derivatives of this naphthalenol are explored as potential organic semiconductors due to the electron-rich nature of the naphthalene system.
Moreover, the ability to functionalize the naphthalene ring allows for its incorporation into metal-organic frameworks (MOFs) and other porous materials. These materials can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The specific electronic and steric properties imparted by the ethoxy and methoxy groups can play a crucial role in the performance of these materials.
Investigation of Structure-Property Relationships for Non-Biological Functionalities
A critical aspect of developing new materials based on this compound is the detailed investigation of its structure-property relationships. By systematically modifying the chemical structure and studying the resulting changes in physical and chemical properties, researchers can gain a fundamental understanding of how molecular design influences macroscopic behavior.
For example, altering the position of the ethoxy and methoxy groups on the naphthalene ring can have a profound impact on the material's fluorescence spectrum, liquid crystalline behavior, and electronic properties. Computational modeling and experimental studies are employed to elucidate these relationships, guiding the rational design of new materials with optimized performance for specific non-biological applications.
Below is a data table summarizing the key structural features of this compound and their influence on material properties.
| Structural Feature | Influence on Material Properties |
| Naphthalene Core | Provides rigidity, thermal stability, and inherent fluorescence. Forms the basis for liquid crystalline structures. |
| Ethoxy Group (-OCH2CH3) | Acts as an electron-donating group, influencing fluorescence and electronic properties. Can affect solubility and liquid crystalline phase behavior. |
| Methoxy Group (-OCH3) | Also an electron-donating group, modulating the electronic and optical properties. Its size and position influence molecular packing. |
| Hydroxyl Group (-OH) | Provides a reactive site for polymerization and other chemical modifications. |
This systematic investigation is paramount for unlocking the full potential of this compound and its derivatives in the creation of next-generation functional materials.
Future Directions and Emerging Research Avenues for 7 Ethoxy 4 Methoxynaphthalen 2 Ol Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The future of synthesizing 7-Ethoxy-4-methoxynaphthalen-2-ol and its derivatives lies in the development of more efficient and selective chemical pathways. Current synthetic strategies for analogous naphthalenic systems often rely on multi-step processes that can be resource-intensive and generate significant waste. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas of exploration will likely include:
Domino and Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single pot would significantly improve step economy and reduce purification efforts.
C-H Functionalization: Direct functionalization of the naphthalene (B1677914) core's C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Flow Chemistry: Utilizing microreactor technology can enable precise control over reaction parameters, leading to improved yields, selectivity, and safety for exothermic or hazardous reactions.
| Synthetic Approach | Potential Advantages | Research Focus |
| Domino Reactions | Increased efficiency, reduced waste | Design of novel multi-component reactions |
| C-H Functionalization | High atom economy, simplified starting materials | Development of selective catalysts for C-H activation |
| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction conditions in continuous flow systems |
Development of Highly Selective and Sustainable Catalytic Transformations
Catalysis will be a critical enabler for unlocking the synthetic potential of this compound. The development of highly selective and sustainable catalytic systems will be paramount for introducing new functionalities and constructing more complex molecular architectures.
Future research in this area should focus on:
Asymmetric Catalysis: The creation of chiral derivatives of this compound through enantioselective catalysis could be crucial for applications in medicinal chemistry and materials science.
Photoredox Catalysis: Harnessing visible light to drive chemical transformations offers a green and powerful tool for forging new bonds under mild conditions.
Biocatalysis: The use of enzymes as catalysts can provide unparalleled selectivity and operate under environmentally benign aqueous conditions.
| Catalytic Strategy | Key Benefits | Target Transformations |
| Asymmetric Catalysis | Access to chiral molecules | Enantioselective alkylation, arylation, and amination |
| Photoredox Catalysis | Mild reaction conditions, sustainable energy source | Radical-mediated functionalization and cross-coupling |
| Biocatalysis | High selectivity, green reaction media | Regio- and stereoselective hydroxylation and glycosylation |
Integration of Advanced Computational Modeling and Machine Learning in Naphthalene Research
The synergy between experimental chemistry and computational modeling is poised to accelerate the discovery and optimization of reactions involving this compound. In silico tools can provide deep mechanistic insights and predict reaction outcomes, thereby guiding experimental design and reducing the need for extensive empirical screening.
Emerging research avenues include:
Density Functional Theory (DFT) Calculations: To elucidate reaction mechanisms, predict regioselectivity, and understand the electronic properties of intermediates and transition states.
Machine Learning (ML) Algorithms: To develop predictive models for reaction optimization, catalyst selection, and the discovery of novel reaction conditions.
High-Throughput Virtual Screening: To identify promising starting materials and catalysts for the synthesis of novel this compound derivatives with desired properties.
Interdisciplinary Research and Integration with Emerging Technologies in Materials Science
The unique electronic and photophysical properties inherent to the naphthalene scaffold suggest that this compound could serve as a valuable building block in materials science. Interdisciplinary collaborations will be essential to explore its potential in various technological applications.
Future research should bridge the gap between fundamental chemistry and applied materials science by investigating:
Organic Electronics: The synthesis of novel derivatives for use as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensing and Imaging: The design of fluorescent probes and sensors based on the this compound core for the detection of biologically and environmentally important analytes.
Polymer Chemistry: The incorporation of this naphthalenic diol as a monomer in the synthesis of high-performance polymers with enhanced thermal stability, and unique optical or electronic properties.
The continued exploration of this compound chemistry, driven by these future directions, promises to yield not only a deeper understanding of fundamental chemical principles but also the development of novel molecules and materials with significant societal impact.
Q & A
Q. What are the recommended synthetic routes for 7-Ethoxy-4-methoxynaphthalen-2-ol, and how can reaction conditions be optimized?
A Friedel-Crafts alkylation or etherification strategy is commonly employed. For example, 2,7-dimethoxynaphthalene derivatives can be synthesized using phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) under controlled conditions (60°C for 8 hours, yielding ~56% after recrystallization) . To introduce the ethoxy group, nucleophilic substitution on a halogenated precursor (e.g., bromonaphthalenol) with sodium ethoxide in anhydrous ethanol under reflux may be effective. Monitor reaction progress via TLC and optimize solvent polarity to enhance regioselectivity.
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare aromatic proton signals (δ 6.5–8.5 ppm) and methoxy/ethoxy group integrations (δ ~3.8–4.2 ppm) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98% recommended for research-grade material) .
- Mass spectrometry : Confirm molecular ion peaks (expected m/z ≈ 248.28 for C₁₃H₁₆O₃) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in the lab?
The compound may exhibit acute toxicity (Category 4) and chronic aquatic hazards (H413). Key precautions include:
- Use fume hoods and PPE (nitrile gloves, lab coats, EN149-certified respirators if dust is generated) .
- Avoid skin contact (H312) and inhalation (H332) by using closed systems during synthesis .
- Dispose of waste via approved hazardous waste protocols to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data between synthesized batches of this compound?
Contradictions in NMR or HPLC profiles often arise from:
- Regiochemical impurities : Optimize reaction stoichiometry and use directing groups (e.g., Boc-protected amines) to control substitution patterns .
- Solvent residues : Employ high-vacuum drying or azeotropic distillation with toluene to remove trace solvents .
- Degradation products : Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the phenolic –OH group .
Q. What strategies enhance regioselectivity during the synthesis of this compound?
Regioselectivity challenges arise due to the naphthalene ring’s electronic landscape. Solutions include:
- Protecting group chemistry : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers for –OH protection) before introducing ethoxy/methoxy groups .
- Catalytic directing : Use Lewis acids like AlCl₃ to direct electrophilic substitution to the 4- and 7-positions .
- Computational modeling : Predict substituent effects using DFT calculations to guide synthetic design .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
Design accelerated stability studies:
- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS over 72 hours .
- Photostability : Expose samples to UV light (λ = 365 nm) and track changes in UV-Vis absorbance spectra .
Q. What methodologies resolve contradictions in reported biological activity data for naphthalenol derivatives?
Inconsistent bioactivity results may stem from:
- Impurity interference : Repurify compounds via column chromatography (silica gel, ethyl acetate/hexane) and retest .
- Assay variability : Standardize cell-based assays using positive controls (e.g., naproxen for anti-inflammatory studies) and replicate experiments ≥3 times .
- Metabolic instability : Perform stability assays in liver microsomes to identify rapid degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
